molecular formula C15H12N2O2 B325153 N-(3-cyanophenyl)-2-phenoxyacetamide

N-(3-cyanophenyl)-2-phenoxyacetamide

Cat. No.: B325153
M. Wt: 252.27 g/mol
InChI Key: MVEPCMBKBWCNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Cyanophenyl)-2-phenoxyacetamide is a substituted acetamide derivative characterized by a phenoxyacetamide backbone with a cyano (-CN) group at the meta position of the phenyl ring. This structural motif is significant in medicinal and agrochemical research due to the electron-withdrawing nature of the cyano group, which enhances polarity and influences biological interactions.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

N-(3-cyanophenyl)-2-phenoxyacetamide

InChI

InChI=1S/C15H12N2O2/c16-10-12-5-4-6-13(9-12)17-15(18)11-19-14-7-2-1-3-8-14/h1-9H,11H2,(H,17,18)

InChI Key

MVEPCMBKBWCNRV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C#N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares N-(3-cyanophenyl)-2-phenoxyacetamide with key analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Biological Activities
This compound -CN (meta) C₁₅H₁₂N₂O₂ 252.27 g/mol High polarity, potential bioactivity (inferred)
N-(3-Chlorophenyl)-2-phenoxyacetamide -Cl (meta) C₁₄H₁₂ClNO₂ 261.71 g/mol Moderate solubility; agrochemical applications
N-(3-Fluorophenyl)-2-phenoxyacetamide -F (meta) C₁₄H₁₂FNO₂ 245.25 g/mol Enhanced metabolic stability; anti-inflammatory potential
N-(3-Aminophenyl)-2-phenoxyacetamide -NH₂ (meta) C₁₄H₁₄N₂O₂ 242.28 g/mol Improved solubility; precursor for drug synthesis
N-(1-Adamantyl)-2-phenoxyacetamide Adamantyl group C₁₈H₂₃NO₂ 285.38 g/mol Lipophilic; antiviral/antibacterial activity

Key Observations :

  • For example, N-(3-chlorophenyl)-2-phenoxyacetamide is used in agrochemicals due to its stability .
  • Electron-Donating Groups (EDGs): The amino (-NH₂) group in N-(3-aminophenyl)-2-phenoxyacetamide improves aqueous solubility, making it suitable for drug formulation .
  • Bulkier Substituents: The adamantyl group in N-(1-adamantyl)-2-phenoxyacetamide introduces steric hindrance, which may reduce metabolic degradation and improve pharmacokinetics .

Challenges :

  • The cyano group’s reactivity may require protective strategies during synthesis.
  • Yields vary with substituents; electron-deficient anilines (e.g., 3-cyanoaniline) may exhibit slower coupling kinetics.

Physicochemical Properties

  • Stability: Cyano-substituted compounds are generally stable under acidic conditions but may hydrolyze in strong bases.

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